molecular formula C12H24Fe B075275 Ferrocene, ethyl- CAS No. 1273-89-8

Ferrocene, ethyl-

Cat. No. B075275
CAS RN: 1273-89-8
M. Wt: 224.16 g/mol
InChI Key: ZZEKMOWSYYKILA-UHFFFAOYSA-N
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Description

Ferrocene, ethyl- is an organometallic compound composed of two cyclopentadienyl rings bound to an iron atom in the center. It is an important synthetic precursor in organometallic chemistry, and is widely used in laboratories for various research applications. The synthesis method of ferrocene, ethyl- is relatively simple and has been widely studied in the literature.

Scientific Research Applications

  • Atomic Layer Deposition (ALD) of Iron Oxide

    Ethylferrocene serves as a novel precursor for ALD of iron oxide, used in zinc-air batteries. This process involves oxygen plasma co-reactant, leading to the uniform coating of iron oxide on a porous gas diffusion layer, enhancing catalytic activity towards the oxygen evolution reaction (Labbe et al., 2021).

  • Synthesis and Characterization of Pyranylidene Dyads

    Ethylferrocene has been used as a donor in the synthesis of new pyranylidene backbone end-capped with donor and acceptor groups. This research focused on the impact of alkyl chain substitution in ferrocene on optical and electrochemical properties (Teimuri‐Mofrad et al., 2019).

  • Electrochemical Investigation of Surface Attachment Chemistry

    In the field of biosensing, aminoferrocene, catalyzed by carbodiimide coupling reactions, is used as an electroactive indicator. Ethylferrocene shows potential for applications in novel carboxylated surfaces for DNA sensing (Booth et al., 2015).

  • Photolysis Studies

    Ethylferrocene's photolysis in chloroform under UV irradiation was studied, revealing insights into solvent-initiated pathways and thermal reactions, which are crucial for understanding its chemical behavior (Phan & Hoggard, 1998).

  • Asymmetric Reactions in Organic Chemistry

    Ethylferrocene derivatives have been applied in asymmetric reactions to produce chiral compounds, demonstrating its utility in organic synthesis (Nishibayashi et al., 1994).

  • Study of Electronic Structure

    Synchrotron radiation-excited UV-photoemission investigations and density functional theory calculations have been conducted on ethylferrocene. This research offers insights into the electronic interactions and molecular orbital degeneracy in organometallic molecules (Boccia et al., 2008).

  • Electrochemical Studies of Ionic Liquids

    Ethylferrocene's solvolytic properties in ethylammonium nitrate and propylammonium nitrate have been investigated for potential applications in conductive solvents and electrochemical analysis (Shotwell & Flowers, 2000).

Safety and Hazards

“Ferrocene, ethyl-” is classified as a flammable solid and is harmful if swallowed . It may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Ferrocene and its derivatives have found a wide range of applications in various fields, such as fuel additives, electrochemical sensors, catalysts in various organic reactions, and medicinal chemistry . They have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . Future research might focus on expanding these applications and exploring new ones.

Mechanism of Action

Target of Action

“Ferrocene, ethyl-” primarily targets DNA . It has been found that introducing ferrocene into any molecule gives it specific properties . It increases lipophilicity, facilitating penetration through cellular and nuclear membranes . This allows the compound to interact with DNA, which plays a crucial role in cell function and replication.

Mode of Action

“Ferrocene, ethyl-” interacts with its targets primarily through electrostatic interactions . The compound’s interaction with DNA is significant for the development of novel drugs and understanding the mechanisms of their biological activity . The ferrocene/ferrocenium system plays a vital role in organometallic electrochemistry due to the high stability of the ferrocene moiety and its easy functionalization along with their rapid and straightforward self-exchange redox reactions .

Biochemical Pathways

It is known that the compound’s interaction with dna can affect various bio-structures, including betulin, artemisinin, steroids, and alkaloids

Pharmacokinetics

“Ferrocene, ethyl-” exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . These properties contribute to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s lipophilicity facilitates its absorption and distribution within the body . Its stability and solubility influence its metabolism and excretion . .

Result of Action

“Ferrocene, ethyl-” has been found to exhibit a wide variety of pharmacological activities . Its interaction with DNA can lead to changes in cell function and replication . The compound’s redox properties can enhance reaction kinetics and electrochemical responses . .

Action Environment

The action of “Ferrocene, ethyl-” can be influenced by various environmental factors. Its stability allows it to remain active under a range of conditions . Its solubility in organic solvents can influence its action in different biological environments . Furthermore, its redox properties can be affected by the presence of other redox-active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ferrocene, ethyl- can be achieved through the reaction of ferrocene with ethylmagnesium bromide.", "Starting Materials": ["Ferrocene", "Ethylmagnesium bromide", "Diethyl ether", "Dichloromethane", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride"], "Reaction": [ "Dissolve 5.0 g of ferrocene in 50 mL of diethyl ether in a round-bottom flask.", "Add 10.0 mL of ethylmagnesium bromide slowly to the flask while stirring.", "Heat the mixture at reflux for 2 hours.", "Pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane.", "Extract the organic layer with 50 mL of water and separate the layers.", "Dry the organic layer with sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure.", "Recrystallize the crude product from dichloromethane/hexane to obtain Ferrocene, ethyl- as a yellow solid." ] }

CAS RN

1273-89-8

Molecular Formula

C12H24Fe

Molecular Weight

224.16 g/mol

IUPAC Name

cyclopentane;ethylcyclopentane;iron

InChI

InChI=1S/C7H14.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h7H,2-6H2,1H3;1-5H2;

InChI Key

ZZEKMOWSYYKILA-UHFFFAOYSA-N

SMILES

CCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CCC1CCCC1.C1CCCC1.[Fe]

Other CAS RN

1273-89-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antimicrobial properties of ferrocene, ethyl- derivatives?

A: Research indicates that acetyl ferrocene benzoyl hydrazone (AFZ), a ferrocene, ethyl- derivative, exhibits promising antimicrobial activity against Escherichia coli and Staphylococcus aureus []. Further research is needed to explore its potential as an antimicrobial agent.

Q2: How is the electrochemical behavior of ferrocene, ethyl- derivatives studied?

A: Cyclic voltammetry is a key technique used to study the electrochemical behavior of ferrocene, ethyl- derivatives [, ]. Studies have shown that these compounds exhibit characteristic redox waves in specific solvent systems, providing insights into their electron transfer properties. For example, AFZ displayed a pair of redox waves in anhydrous acetonitrile solution, with the peak current showing a linear relationship with the square root of the scan rate [].

Q3: Can ferrocene, ethyl- be incorporated into polymers, and what are the potential benefits?

A: Yes, ferrocene, ethyl- can be incorporated into polymers through techniques like cationic ring-opening polymerization (CROP) []. This method allows for the synthesis of well-defined copolymers with controlled molecular weight and end-group functionality. The incorporation of ferrocene, ethyl- introduces redox-active properties to the polymer, expanding its potential applications in areas such as sensors and electroactive materials.

Q4: How is ferrocene, ethyl- used to study enzyme activity?

A: Ferrocene, ethyl- derivatives like ferrocene ethyl phosphate ester (FcEtOPO(3)(2-)) can be used as substrates for enzymes like alkaline phosphatase (ALP) []. By monitoring the electrochemical signal of the reaction product, ferroceneethanol (FcEtOH), researchers can quantify ALP activity. This approach has been successfully used to determine ALP activity in biological samples like embryoid bodies.

Q5: Can ferrocene, ethyl- derivatives be used to analyze thiols?

A: Yes, N-(2-Ferrocene-ethyl)maleimide has been explored as a derivatizing agent for thiols in analytical techniques like liquid chromatography coupled with electrochemistry and mass spectrometry (LC/electrochemistry/MS) [, , ]. This approach leverages the specific reaction between the maleimide group and thiols, allowing for sensitive detection and quantification of thiol-containing molecules like cysteine in peptides and proteins.

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